4-Cyano-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid
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Description
“4-Cyano-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid” is a chemical compound with a linear formula of C23H27N3O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Thiophene-based analogs, like this compound, have been the focus of many scientists due to their potential as biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C23H27N3O2S . This indicates that it contains 23 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation to give the 5-lithio derivative when treated with LDA . This derivative is a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has also been widely studied as a substrate in coupling reactions and olefinations .Future Directions
Thiophene-based analogs continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing efficient synthetic strategies for their production .
Properties
IUPAC Name |
4-cyano-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c15-7-10-6-11(13(17)18)21-12(10)16-14(19)20-8-9-4-2-1-3-5-9/h1-6H,8H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIJBQMFAQAULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(S2)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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